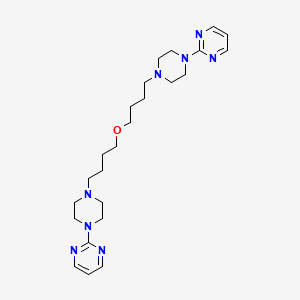
Bispyrimidinylpiperazinylbutyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine is a complex organic compound with the molecular formula C24H38N8O and a molecular weight of 454.61 g/mol . This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a piperazine and butane linkage through an oxygen atom. It is primarily used in research and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine typically involves the reaction of pyrimidine derivatives with piperazine and butane-1,4-diol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process generally includes multiple steps of purification and characterization to meet the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Buspirone: A compound with a similar piperazine structure, used as an anxiolytic agent.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings, used in various pharmaceutical applications.
Uniqueness
2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine is unique due to its specific combination of pyrimidine, piperazine, and butane linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and as a reference standard in analytical chemistry .
Properties
Molecular Formula |
C24H38N8O |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[4-[4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]butyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C24H38N8O/c1(11-29-13-17-31(18-14-29)23-25-7-5-8-26-23)3-21-33-22-4-2-12-30-15-19-32(20-16-30)24-27-9-6-10-28-24/h5-10H,1-4,11-22H2 |
InChI Key |
DPMRGPFHVHDZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOCCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



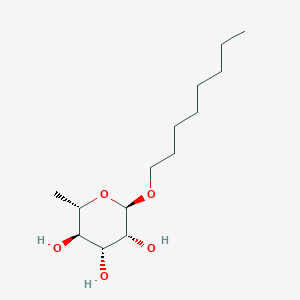
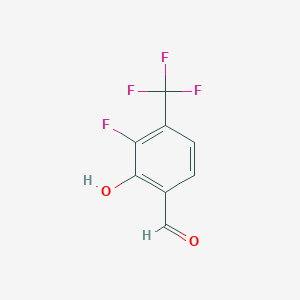
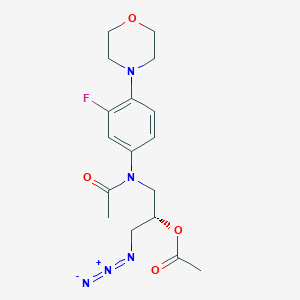
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)

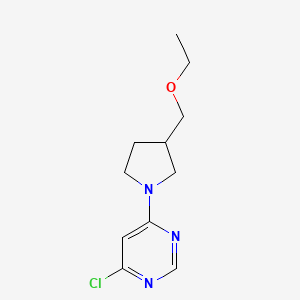
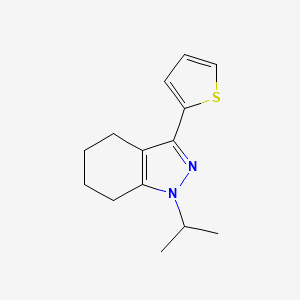
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
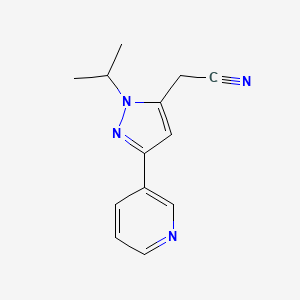
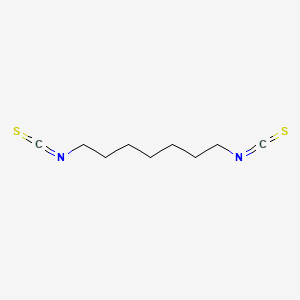
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
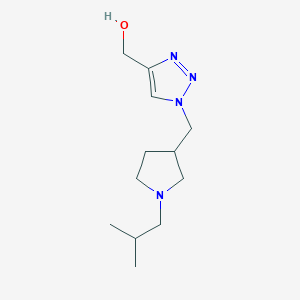
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
